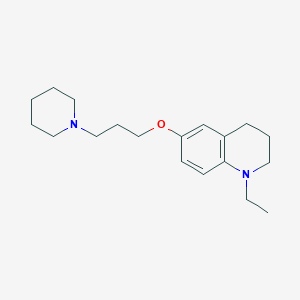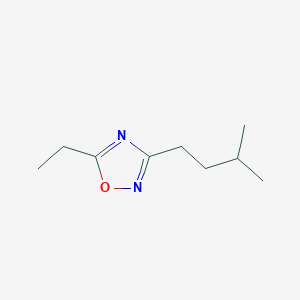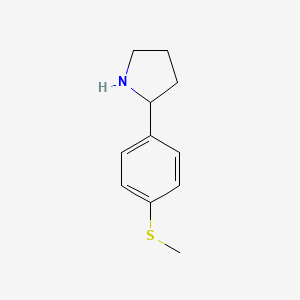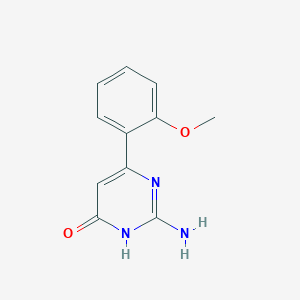
Methyl 5-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-3-carboxylate is a chemical compound with a complex structure that includes a pyran ring, a tert-butoxycarbonyl (Boc) protecting group, and a methyl ester. This compound is often used in organic synthesis and medicinal chemistry due to its versatile reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-3-carboxylate typically involves the following steps:
Formation of the Pyran Ring: The pyran ring can be synthesized through various methods, including cyclization reactions involving dihydropyran or related intermediates.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using Boc anhydride in the presence of a base such as triethylamine.
Esterification: The carboxylic acid group is esterified using methanol and a catalyst like sulfuric acid or a coupling reagent such as DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or Boc-protected amine sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted esters or amides.
Aplicaciones Científicas De Investigación
Methyl 5-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Applied in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of Methyl 5-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-3-carboxylate involves its reactivity towards various chemical reagents. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in further chemical transformations. The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5-amino-2H-pyran-3-carboxylate: Lacks the Boc protecting group, making it more reactive.
Ethyl 5-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-3-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 5-((tert-butoxycarbonyl)amino)tetrahydro-2H-furan-3-carboxylate: Contains a furan ring instead of a pyran ring.
Uniqueness
Methyl 5-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-3-carboxylate is unique due to its combination of a pyran ring, Boc protecting group, and methyl ester, which provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C12H21NO5 |
|---|---|
Peso molecular |
259.30 g/mol |
Nombre IUPAC |
methyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-3-carboxylate |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(15)13-9-5-8(6-17-7-9)10(14)16-4/h8-9H,5-7H2,1-4H3,(H,13,15) |
Clave InChI |
VGYDPRSARCAHFD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CC(COC1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-butyl N-[(1S,3R)-3-(methylamino)cyclopentyl]carbamate](/img/structure/B11767170.png)
![Ethyl 2-(3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate](/img/structure/B11767186.png)
![6-Chloro-2-(4-(2-nitro-4-(trifluoromethyl)phenoxy)phenoxy)benzo[d]thiazole](/img/structure/B11767193.png)

![2-Propyl-1H-benzo[d]imidazol-1-ol](/img/structure/B11767202.png)


![Ethyl 2-amino-6-(1-ethoxy-2-methyl-1-oxopropan-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11767228.png)


